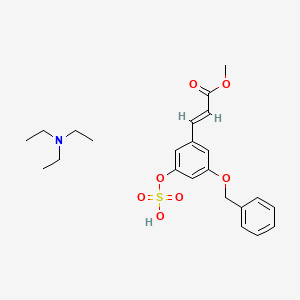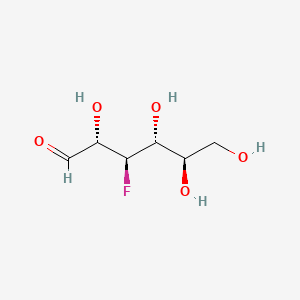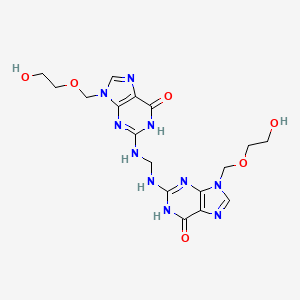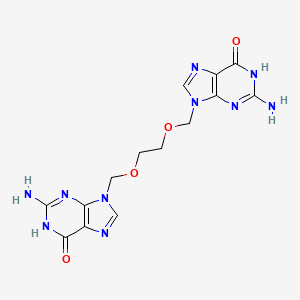![molecular formula C13H23NO3 B582185 tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1338247-76-9](/img/structure/B582185.png)
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” is an organic intermediate often used in drug design . It has a molecular formula of C13H23NO3 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester, which is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, and then reacted with trichloroacetyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” consists of a spirocyclic system with a seven-membered ring fused to a five-membered ring. The seven-membered ring contains a nitrogen atom, and the five-membered ring contains an oxygen atom .Chemical Reactions Analysis
“this compound” can be used to prepare the compound 2‑ [2,6‑difluoro‑4‑ (4‑methylsulfonylphenyl)phenoxy]‑7‑azaspiro[3.5]nonane‑7‑carboxylate tert-butyl ester, which is a GPR119 agonist for the treatment of diabetes and metabolic diseases .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is approximately 241.33 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Intermediates
Researchers have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, demonstrating its utility for further selective derivations on azetidine and cyclobutane rings. This approach provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). Additionally, the compound serves as a key intermediate in the synthesis of (±)-perhydrohistrionicotoxin, highlighting its role in the stereoselective synthesis of complex molecules (Ibuka et al., 1982).
Structural Analysis and Configuration Assignment
NMR spectroscopy has been applied to assign the absolute configurations of related spirocyclic compounds, showcasing the method's capability in determining the stereochemistry of complex molecules. The analysis involves synthesizing esters with (R)- or (S)-2-methoxyphenylacetic acid and utilizing NOESY correlations for configuration assignment (Jakubowska et al., 2013).
Novel Synthetic Applications
The compound has been employed as a precursor in the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, illustrating its versatility as an intermediate for producing a variety of bioactive molecules (Slavinskaya et al., 1996).
Catalytic and Enantioselective Preparations
Research has also focused on catalytic and enantioselective methods for preparing substituted proline derivatives from tert-butyl (S)-4-methyleneprolinate, further converted into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This process underlines the compound's importance in the industrial synthesis of antiviral agents, such as ledipasvir (López et al., 2020).
Reagent Development
Additionally, tert-butyl phenylazocarboxylates have been recognized as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions for the modification of aromatic rings. This research highlights the broader utility of tert-butyl esters in facilitating various chemical transformations (Jasch et al., 2012).
Eigenschaften
IUPAC Name |
tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIIEDHAHSCRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
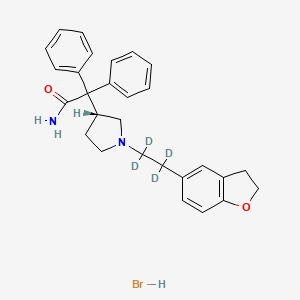
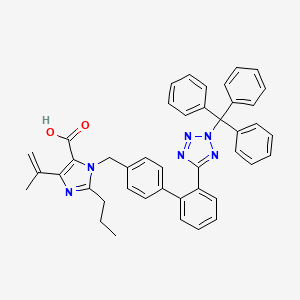

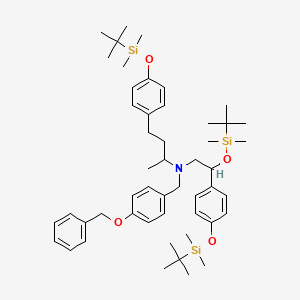
![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)
